Receptor Binding Affinity: [Ser8]GnRH vs. cGnRH-II, sGnRH, and mGnRH at Goldfish GnRH Receptor Subtypes
At the goldfish GfA GnRH receptor subtype, [Ser8]GnRH (sbGnRH) exhibits an ED50 of 684 ± 100 nM, which is approximately 150-fold lower in affinity than sGnRH ([Trp7,Leu8]GnRH; ED50 = 4.6 ± 0.3 nM) and over 20,000-fold lower than cGnRH-II ([His5,Trp7,Tyr8]GnRH; ED50 = 0.03 ± 0.01 nM) [1]. At the GfB receptor subtype, [Ser8]GnRH displays an ED50 >10,000 nM, compared to 3.4 ± 2 nM for cGnRH-II and 56 ± 20 nM for sGnRH [1]. Mammalian GnRH ([Arg8]GnRH) shows an ED50 of 210 ± 69 nM at GfA and 2,850 ± 21 nM at GfB, demonstrating distinct subtype selectivity patterns that differ from sbGnRH [1].
| Evidence Dimension | Receptor binding affinity (ED50, nM) at goldfish GnRH receptor subtypes GfA and GfB |
|---|---|
| Target Compound Data | GfA: 684 ± 100 nM; GfB: >10,000 nM |
| Comparator Or Baseline | sGnRH ([Trp7,Leu8]GnRH): GfA 4.6 ± 0.3 nM, GfB 56 ± 20 nM; cGnRH-II ([His5,Trp7,Tyr8]GnRH): GfA 0.03 ± 0.01 nM, GfB 3.4 ± 2 nM; mGnRH ([Arg8]GnRH): GfA 210 ± 69 nM, GfB 2,850 ± 21 nM |
| Quantified Difference | [Ser8]GnRH has 149-fold lower affinity than sGnRH at GfA; >20,000-fold lower than cGnRH-II at GfA; >100-fold lower affinity at GfB compared to cGnRH-II and sGnRH |
| Conditions | Competitive binding assay using HEK293 cells transiently transfected with goldfish GfA or GfB GnRH receptor cDNA; data represent mean ± SE from three independent experiments |
Why This Matters
This marked reduction in binding affinity establishes sbGnRH as a low-potency native ligand essential for distinguishing receptor subtype pharmacology and for validating the selectivity of novel GnRH analogs.
- [1] Illing, N., Troskie, B. E., Nahorniak, C. S., Hapgood, J. P., Peter, R. E., & Millar, R. P. (1999). Two gonadotropin-releasing hormone receptor subtypes with distinct ligand selectivity and differential distribution in brain and pituitary in the goldfish (Carassius auratus). Proceedings of the National Academy of Sciences, 96(5), 2526–2531. View Source
